![molecular formula C14H26N2O2 B3244216 8-(Boc-amino)-2-azaspiro[4.5]decane CAS No. 1609409-14-4](/img/structure/B3244216.png)
8-(Boc-amino)-2-azaspiro[4.5]decane
Overview
Description
8-(Boc-amino)-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37. The purity is usually 95%.
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Biological Activity
8-(Boc-amino)-2-azaspiro[4.5]decane is a compound characterized by its unique spirocyclic structure, which includes a bicyclic framework featuring a nitrogen atom. Its molecular formula is C₁₄H₂₆N₂O₂, indicating the presence of two nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.
Biological Activities
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that this compound and its derivatives are being investigated for their role as inhibitors of FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition may have significant implications for pain relief and anti-inflammatory therapies, as it can enhance endocannabinoid signaling by preventing the breakdown of these lipid mediators.
2. Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes related to metabolic pathways. The unique spirocyclic structure contributes to its binding affinity and selectivity, making it a valuable scaffold for drug design. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding properties and kinetics, providing insights into how structural modifications can influence biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
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tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate | Similar spirocyclic structure | Used in Ugi reactions for diverse compound synthesis |
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | Contains a keto group at position 7 | Potentially different biological activity profile |
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Smaller spirocyclic framework | Different ring size may affect reactivity |
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | Different positioning of carbonyl group | Variability in biological interactions |
This table illustrates how variations in functional groups and ring sizes can influence the reactivity and biological properties of related compounds, highlighting the distinctiveness of this compound within this class of molecules.
Case Studies
Case Study: FAAH Inhibition
In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit FAAH activity in vitro. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in managing pain and inflammation through modulation of endocannabinoid levels.
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted to identify key structural features that enhance biological activity against specific targets. Modifications to the Boc group or alterations in the spirocyclic framework were systematically evaluated to determine their effects on binding affinity and selectivity towards FAAH and other enzymes.
Synthesis and Research Applications
The synthesis of this compound typically involves several steps, including optimization through solvent-free conditions or microwave-assisted techniques to enhance yield and reduce reaction times. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and is employed in studies investigating enzyme mechanisms.
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQPWDBUCVPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148805, DTXSID101153396 | |
Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-14-4, 1609400-93-2 | |
Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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